Alpha-Linolenoyl ethanolamide

描述

α-亚麻酸乙醇酰胺是N-酰基乙醇胺家族的一员,它们是在动物和植物膜中自然存在的脂类化合物。 这些化合物是膜结合磷脂,N-酰基磷脂酰乙醇胺的组成部分 . α-亚麻酸乙醇酰胺是一种内源性大麻素,它含有α-亚麻酸代替花生四烯酸部分 .

准备方法

α-亚麻酸乙醇酰胺可以通过亚油酸甲酯与乙醇胺在甲醇钠催化剂存在下的酰胺化反应合成。 该反应在30°C下进行1小时,得到该化合物的产率很高 . 该方法可扩展且高效,使其适合工业生产。

化学反应分析

α-亚麻酸乙醇酰胺会发生各种化学反应,包括:

氧化: 与羟基自由基和臭氧反应,导致顺式和反式异构体的速率常数和半衰期不同.

还原: 此化合物很少见。

取代: 可以发生取代反应,尤其是在强亲核试剂存在的情况下。

常见的试剂和条件包括羟基自由基、臭氧和甲醇钠。 从这些反应形成的主要产物包括氧化衍生物和取代的乙醇酰胺 .

科学研究应用

Metabolic Health and Obesity Management

Mechanism of Action:

Research indicates that ALEA may play a significant role in appetite regulation and energy metabolism. A study on male Wistar rats demonstrated that both ALEA and linoleoylethanolamide (another fatty acid ethanolamide) effectively suppressed food intake when administered intraperitoneally, independent of insulin and leptin hormone levels . This suggests that ALEA could be explored as a potential therapeutic agent for obesity management by modulating appetite through central nervous system pathways.

Case Study:

In a controlled experiment, rats injected with ALEA showed a significant reduction in food intake within one hour post-treatment. This acute suppression was noted to be more pronounced than that observed with its parent fatty acid, ALA, highlighting the unique bioactivity of the ethanolamide form .

Reproductive Health

Role in Progesterone Production:

ALEA has been implicated in reproductive biology, particularly in the regulation of progesterone production during the estrous cycle. A study found that variations in luteal lipids, including ALEA, influenced progesterone synthesis at different stages of the estrous cycle and pregnancy . The findings suggest that manipulating levels of ALEA could potentially enhance reproductive outcomes in livestock or assist in fertility treatments.

Quantitative Analysis:

The study utilized quantitative PCR to assess gene expression changes in luteal cells treated with varying concentrations of lipids, including ALEA. Results indicated that specific lipid treatments could modulate progesterone production significantly .

Drug Delivery Systems

Nanoparticle Development:

Recent advancements have shown that ALEA can be incorporated into nanoparticle formulations for targeted drug delivery applications. Research has demonstrated the ability of nanoparticles composed of ALEA to localize to specific tissues, enhancing the therapeutic efficacy of drugs while minimizing systemic side effects . This is particularly beneficial in treating chronic inflammatory conditions such as arthritis and cancer.

Formulation Insights:

In studies where nanoparticles were conjugated with tissue-specific molecules, the incorporation of ALEA facilitated targeted delivery, leading to improved localization and reduced inflammation in animal models . This approach holds promise for developing novel therapies that leverage the unique properties of ALEA for localized treatment.

Cardiovascular Health

Anti-inflammatory Properties:

ALEA's potential cardiovascular benefits are linked to its anti-inflammatory properties. Research indicates that dietary sources rich in ALA (from which ALEA is derived) can positively influence cardiovascular health by reducing inflammatory markers associated with heart disease . The modulation of these markers through dietary interventions involving flaxseed (a rich source of ALA) suggests a broader application for ALEA in cardiovascular health management.

Clinical Implications:

In clinical settings, supplementation with ALA-rich diets has been associated with improved lipid profiles and reduced risk factors for cardiovascular diseases. Given ALEA's derivation from ALA, further studies could elucidate its direct effects on heart health.

Neuroprotective Effects

Potential Neuroprotective Role:

Emerging evidence suggests that ALEA may have neuroprotective effects due to its ability to modulate endocannabinoid signaling pathways. Research into endocannabinoid-like compounds indicates that they can influence neuroinflammation and neuronal survival . This opens avenues for investigating ALEA's role in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Research Directions:

Future studies focusing on the neuroprotective mechanisms of ALEA could reveal its potential as a therapeutic agent for managing neurodegenerative conditions or enhancing cognitive function through dietary supplementation.

作用机制

α-亚麻酸乙醇酰胺通过与体内的大麻素受体相互作用来发挥作用。它是内源性大麻素系统的一部分,该系统调节各种生理过程。 该化合物与大麻素受体结合,调节其活性并影响与疼痛、炎症和神经保护相关的信号通路 .

相似化合物的比较

与α-亚麻酸乙醇酰胺类似的化合物包括:

亚油酸乙醇酰胺: 包含亚油酸而不是α-亚麻酸。

油酸乙醇酰胺: 包含油酸。

棕榈酸乙醇酰胺: 包含棕榈酸。

生物活性

Alpha-linolenoyl ethanolamide (ALEA) is a member of the N-acylethanolamines (NAEs), a class of bioactive lipids that have garnered attention for their potential therapeutic applications due to their involvement in various physiological processes. This article explores the biological activity of ALEA, focusing on its mechanisms, effects on inflammation, and potential therapeutic uses based on recent research findings.

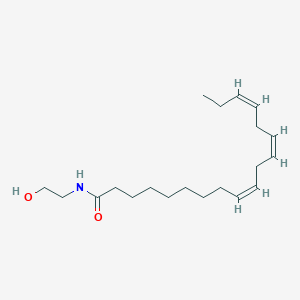

Chemical Structure and Properties

This compound is characterized by its structure, which includes a long-chain fatty acid moiety derived from alpha-linolenic acid. Its molecular formula is with a molecular weight of approximately 325.5 g/mol .

- Endocannabinoid System Interaction : ALEA exhibits endocannabinoid-like activity by interacting with cannabinoid receptors (CB1 and CB2) and other receptors such as the transient receptor potential vanilloid 1 (TRPV1). Unlike anandamide, ALEA has a lower affinity for CB receptors, which may reduce psychotropic effects while still providing anti-inflammatory benefits .

- Regulation of Inflammation : Research indicates that ALEA can modulate inflammatory responses. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of anandamide, thereby prolonging its action and enhancing its therapeutic potential in inflammatory conditions .

- Oxylipin Production : ALEA influences the production of oxylipins, bioactive lipids derived from polyunsaturated fatty acids. These compounds play crucial roles in mediating inflammation and immune responses .

Anti-Inflammatory Effects

ALEA has demonstrated significant anti-inflammatory properties in various studies:

- Case Study 1 : A study involving animal models showed that dietary supplementation with ALEA resulted in reduced levels of pro-inflammatory cytokines and improved outcomes in models of arthritis and other inflammatory diseases .

- Case Study 2 : In hypertensive rats, ALEA levels were significantly elevated following dietary interventions with turmeric and ginger, suggesting its role in modulating platelet activity and potentially reducing cardiovascular risks associated with hypertension .

Pain Modulation

ALEA's interaction with TRPV1 suggests a role in pain modulation. By influencing this receptor, ALEA may help alleviate pain without the psychoactive effects associated with traditional cannabinoids .

Research Findings

Recent studies have provided valuable insights into the biological activities of ALEA:

属性

IUPAC Name |

(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694017 | |

| Record name | alpha-Linolenoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Linolenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57086-93-8 | |

| Record name | alpha-Linolenoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dietary fat composition influence plasma ALEA levels?

A1: Research suggests that diets enriched with alpha-linolenic acid (ALA) can significantly increase plasma ALEA levels. In a study [], participants consuming a diet containing flaxseed oil, a rich source of ALA, showed significantly increased plasma ALEA concentrations compared to those on a Western diet. This suggests that ALEA biosynthesis may be influenced by the availability of its precursor, ALA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。